An In-Depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)-4,6-dichloroquinazoline
An In-Depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)-4,6-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)-4,6-dichloroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and materials science. The quinazoline core is a privileged scaffold, appearing in numerous biologically active compounds, including approved drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of three distinct halogen substituents—a bromine atom on the phenyl ring and two chlorine atoms on the quinazoline core—provides a versatile platform for further chemical modifications, making this compound a valuable intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(4-Bromophenyl)-4,6-dichloroquinazoline, offering insights for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 405933-98-4 | [3][5][6] |
| Molecular Formula | C₁₄H₇BrCl₂N₂ | [3][7] |
| Molecular Weight | 354.03 g/mol | [3][7] |
| Appearance | Solid | [3][5] |
| Purity | ≥97.0% | [3][5] |
Synthesis of 2-(4-Bromophenyl)-4,6-dichloroquinazoline
While a specific, detailed experimental protocol for the synthesis of 2-(4-Bromophenyl)-4,6-dichloroquinazoline is not widely published, a robust and validated synthetic route can be proposed based on established methodologies for the synthesis of analogous 2-aryl-4,6-dihaloquinazolines. The synthesis logically proceeds in two main stages: the formation of the 2-(4-bromophenyl)-6-chloroquinazolin-4(3H)-one intermediate, followed by chlorination to yield the final product.
Part 1: Synthesis of 2-(4-Bromophenyl)-6-chloroquinazolin-4(3H)-one
This initial step involves the condensation of 2-amino-5-chlorobenzamide with 4-bromobenzaldehyde. This reaction is a well-established method for the formation of the quinazolinone core.
Experimental Protocol:
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To a solution of 2-amino-5-chlorobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 4-bromobenzaldehyde (1.0-1.2 equivalents).
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An oxidizing agent, such as iodine or p-toluenesulfonic acid, can be added as a catalyst.
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The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
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The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and impurities.
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The resulting 2-(4-bromophenyl)-6-chloroquinazolin-4(3H)-one can be further purified by recrystallization.
Causality Behind Experimental Choices:
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The choice of a protic solvent like ethanol or acetic acid facilitates the dissolution of the starting materials and the formation of the imine intermediate.
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The use of an oxidizing catalyst promotes the cyclization and subsequent aromatization to the stable quinazolinone ring system.
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Heating under reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Part 2: Chlorination of 2-(4-Bromophenyl)-6-chloroquinazolin-4(3H)-one
The second stage involves the conversion of the quinazolinone to the desired 2-(4-bromophenyl)-4,6-dichloroquinazoline. This is typically achieved by treating the quinazolinone with a strong chlorinating agent.
Experimental Protocol:
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2-(4-bromophenyl)-6-chloroquinazolin-4(3H)-one (1.0 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃), which also serves as the solvent.[8][9]
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A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, may be added to facilitate the reaction.
-
The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by TLC.
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After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
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The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
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The resulting precipitate is collected by filtration, washed thoroughly with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acidic impurities.
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The crude 2-(4-bromophenyl)-4,6-dichloroquinazoline is dried and can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).
Causality Behind Experimental Choices:
-
Phosphorus oxychloride is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorine atoms.
-
The addition of a tertiary amine can accelerate the reaction by activating the phosphorus oxychloride.
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The workup procedure involving quenching with ice and washing with a base is crucial for safely decomposing the excess reagent and neutralizing the acidic byproducts.
Caption: Reactivity profile of 2-(4-Bromophenyl)-4,6-dichloroquinazoline.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro and bromo substituents on 2-(4-Bromophenyl)-4,6-dichloroquinazoline serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling the haloquinazoline with a boronic acid or ester in the presence of a palladium catalyst and a base. The differential reactivity of the C-Cl and C-Br bonds can be exploited for selective cross-coupling. Generally, the C-Br bond is more reactive than the C-Cl bonds in Suzuki-Miyaura coupling, allowing for selective functionalization of the 4-bromophenyl moiety.
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Sonogashira Coupling: This reaction enables the introduction of an alkyne group by coupling the haloquinazoline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Similar to the Suzuki-Miyaura coupling, the reactivity order of the halogens can be leveraged for selective alkynylation.
These cross-coupling reactions significantly expand the synthetic utility of 2-(4-Bromophenyl)-4,6-dichloroquinazoline, enabling the construction of a wide array of complex molecular architectures.
Potential Applications in Drug Discovery and Materials Science
The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting potent biological activities. [1][2]Bromo- and chloro-substituted quinazolines, in particular, have been investigated as intermediates in the synthesis of kinase inhibitors for cancer therapy. The 2-(4-bromophenyl)-4,6-dichloroquinazoline core provides a template for the design and synthesis of novel compounds with potential applications as:
-
Anticancer Agents: By functionalizing the chloro and bromo positions, it is possible to synthesize libraries of compounds for screening against various cancer cell lines. The quinazoline core is a known hinge-binding motif for many protein kinases.
-
Antimicrobial Agents: Quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [10]* Organic Materials: The rigid, aromatic structure of the quinazoline core, combined with the potential for extensive functionalization through cross-coupling reactions, makes this compound a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Conclusion
2-(4-Bromophenyl)-4,6-dichloroquinazoline is a highly versatile and synthetically valuable compound. Its trifunctionalized nature, with three halogen atoms of differing reactivity, provides a rich platform for the development of a wide range of novel molecules. The established reactivity patterns for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allow for the rational design of synthetic routes to complex target molecules. While further experimental characterization of its physical and biological properties is warranted, the information presented in this guide underscores its significant potential as a key building block in drug discovery and materials science.
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